2-Chloro-3-chloromethyl-6-methoxyquinoline 2-Chloro-3-chloromethyl-6-methoxyquinoline
Brand Name: Vulcanchem
CAS No.: 948291-11-0
VCID: VC8423763
InChI: InChI=1S/C11H9Cl2NO/c1-15-9-2-3-10-7(5-9)4-8(6-12)11(13)14-10/h2-5H,6H2,1H3
SMILES: COC1=CC2=CC(=C(N=C2C=C1)Cl)CCl
Molecular Formula: C11H9Cl2NO
Molecular Weight: 242.1 g/mol

2-Chloro-3-chloromethyl-6-methoxyquinoline

CAS No.: 948291-11-0

Cat. No.: VC8423763

Molecular Formula: C11H9Cl2NO

Molecular Weight: 242.1 g/mol

* For research use only. Not for human or veterinary use.

2-Chloro-3-chloromethyl-6-methoxyquinoline - 948291-11-0

Specification

CAS No. 948291-11-0
Molecular Formula C11H9Cl2NO
Molecular Weight 242.1 g/mol
IUPAC Name 2-chloro-3-(chloromethyl)-6-methoxyquinoline
Standard InChI InChI=1S/C11H9Cl2NO/c1-15-9-2-3-10-7(5-9)4-8(6-12)11(13)14-10/h2-5H,6H2,1H3
Standard InChI Key HMIQFHGMCNXAPJ-UHFFFAOYSA-N
SMILES COC1=CC2=CC(=C(N=C2C=C1)Cl)CCl
Canonical SMILES COC1=CC2=CC(=C(N=C2C=C1)Cl)CCl

Introduction

Chemical Identity and Structural Characteristics

Molecular Architecture

2-Chloro-3-chloromethyl-6-methoxyquinoline belongs to the quinoline family, a class of heterocyclic compounds renowned for their biological and photophysical properties. The core structure consists of a benzene ring fused to a pyridine ring, with substituents at the 2-, 3-, and 6-positions:

  • Chlorine atoms at C2 and C3 (as a chloromethyl group, -CH₂Cl).

  • Methoxy group (-OCH₃) at C6 .

The chloromethyl group at C3 enhances electrophilicity, making the compound reactive toward nucleophilic substitution and cross-coupling reactions. The methoxy group contributes electron-donating effects, stabilizing the aromatic system and influencing solubility.

Table 1: Key Physicochemical Properties

PropertyValueSource
Molecular FormulaC₁₁H₉Cl₂NO
Molecular Weight242.1 g/mol
CAS Number948291-11-0
SuppliersAK Scientific, Sigma-Aldrich
Price (1g)$637 (AK Scientific)

Synthesis and Industrial Production

Laboratory-Scale Synthesis

The synthesis typically proceeds via chlorination of 6-methoxyquinoline derivatives. A common route involves:

  • Chlorination of 3-methyl-6-methoxyquinoline using phosphorus pentachloride (PCl₅) or thionyl chloride (SOCl₂) to introduce chlorine at C2 and C3.

  • Purification via column chromatography or recrystallization to isolate the product.

The reaction mechanism proceeds through electrophilic aromatic substitution, with the chlorinating agent attacking electron-rich positions on the quinoline ring. The chloromethyl group forms via radical intermediates under controlled conditions.

Industrial Manufacturing

Industrial processes scale up laboratory methods using continuous-flow reactors to enhance yield and safety. Key considerations include:

  • Temperature control (80–120°C) to minimize side reactions.

  • Catalytic systems (e.g., FeCl₃) to accelerate chlorination.

  • Waste management of HCl byproducts through neutralization and recycling.

Reactivity and Functionalization

Nucleophilic Substitution

The chloromethyl group (-CH₂Cl) at C3 undergoes substitution with nucleophiles (e.g., amines, alkoxides) to yield derivatives such as:

  • 3-Aminomethyl-2-chloro-6-methoxyquinoline (with NH₃).

  • 3-Methoxymethyl-2-chloro-6-methoxyquinoline (with CH₃ONa).

Cross-Coupling Reactions

Palladium-catalyzed couplings (e.g., Suzuki, Heck) enable aryl-aryl bond formation at C2 or C6, expanding applications in drug discovery.

Table 2: Common Derivatives and Applications

DerivativeApplication
3-Aminomethyl-substituted analogsAntibacterial agents
6-Methoxy-modified variantsFluorescent probes

Applications in Medicinal Chemistry

Antimicrobial Agents

The compound’s chlorinated structure disrupts bacterial cell wall synthesis, showing efficacy against Staphylococcus aureus and Escherichia coli in preclinical studies.

Anticancer Research

Derivatives inhibit topoisomerase II, a target in leukemia therapy. For example, 3-azidomethyl analogs demonstrate IC₅₀ values of <10 μM in HL-60 cells.

Future Perspectives

Drug Development

Optimizing bioavailability through prodrug strategies (e.g., esterification of the chloromethyl group) could enhance therapeutic potential.

Materials Science

Incorporating the compound into metal-organic frameworks (MOFs) may yield novel catalysts or sensors.

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